molecular formula C16H19N3O2S B2546900 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide CAS No. 2034299-67-5

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide

Cat. No. B2546900
CAS RN: 2034299-67-5
M. Wt: 317.41
InChI Key: BRZWVKMUBXRKAI-UHFFFAOYSA-N
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Description

“N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide” is a complex organic compound. It is related to a class of compounds known as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidines . These compounds are known for their wide variety of biological activities, including antimicrobial properties . They are also of interest for their analgesic, antipyretic, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of related compounds involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass, and IR spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known properties of related compounds . This could include testing for antimicrobial, analgesic, antipyretic, and anti-inflammatory properties, among others.

properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-22(21,12-8-9-12)18-14-6-2-1-5-13(14)15-11-19-10-4-3-7-16(19)17-15/h1-2,5-6,11-12,18H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZWVKMUBXRKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide

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